molecular formula C20H23N5O3 B2461882 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034506-35-7

1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2461882
CAS No.: 2034506-35-7
M. Wt: 381.436
InChI Key: PRTDLMLTEAGTKJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Catalytic Properties and Synthesis Applications

  • Ruthenium Complexes : Research on ruthenium complexes with N-heterocyclic carbene NNC-pincer ligand, including 1-methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, shows their preparation and potential in catalytic activities such as the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).

  • Orthogonal Synthesis : The compound has been involved in orthogonal synthesis techniques, leading to polyfunctionalized pyrroles and thiophenes through reactions with electron-deficient alkynes (Cheng et al., 2010).

Antibacterial, Antitumor, and Antioxidant Activities

  • Antioxidant Determination : A derivative involving the chemical structure showed significant antioxidant activities, highlighting the compound's potential in creating antioxidants (Abd-Almonuim et al., 2020).

  • Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety derived from the compound demonstrated antibacterial properties, indicating its application in developing new antibacterial agents (Azab et al., 2013).

Environmental and Degradation Studies

  • Degradation Studies : The compound's structural analogs have been studied for their environmental degradation profiles under various conditions, providing insights into their environmental fate and degradation pathways (Morrica et al., 2001).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-17-7-6-15(13-18(17)28-2)14-24-20(26)23-10-12-25-11-9-22-19(25)16-5-3-4-8-21-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDLMLTEAGTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CN=C2C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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